molecular formula C20H22FN3O5 B601380 N-Ethoxycarbonyl-ciprofloxacin CAS No. 93594-29-7

N-Ethoxycarbonyl-ciprofloxacin

Cat. No.: B601380
CAS No.: 93594-29-7
M. Wt: 403.4 g/mol
InChI Key: SIZQHYOHXHCYHI-UHFFFAOYSA-N
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Description

N-Ethoxycarbonyl-ciprofloxacin is a derivative of ciprofloxacin, a widely used antibiotic in the fluoroquinolone class.

Preparation Methods

The synthesis of N-Ethoxycarbonyl-ciprofloxacin typically involves the modification of ciprofloxacin. One common method includes the reaction of ciprofloxacin with ethyl chloroformate in the presence of a base such as triethylamine . The reaction conditions often involve maintaining a controlled temperature and pH to ensure the successful formation of the ethoxycarbonyl derivative.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

N-Ethoxycarbonyl-ciprofloxacin can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of N-Ethoxycarbonyl-ciprofloxacin is similar to that of ciprofloxacin. It targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial DNA from supercoiling, thereby inhibiting bacterial growth and replication .

Comparison with Similar Compounds

N-Ethoxycarbonyl-ciprofloxacin can be compared with other fluoroquinolone derivatives such as norfloxacin, pefloxacin, and enoxacin. These compounds share a similar core structure but differ in their substituents, which can influence their antibacterial activity and pharmacokinetic properties . The unique ethoxycarbonyl group in this compound may offer distinct advantages in terms of stability and solubility compared to its analogues .

Conclusion

This compound is a valuable compound in the field of medicinal chemistry, with diverse applications in research and industry. Its unique structure and properties make it a subject of ongoing scientific interest.

Properties

IUPAC Name

1-cyclopropyl-7-(4-ethoxycarbonylpiperazin-1-yl)-6-fluoro-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O5/c1-2-29-20(28)23-7-5-22(6-8-23)17-10-16-13(9-15(17)21)18(25)14(19(26)27)11-24(16)12-3-4-12/h9-12H,2-8H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZQHYOHXHCYHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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